molecular formula C13H12N2O2 B15294186 3-(4-hydroxybutanoyl)-1H-indole-5-carbonitrile

3-(4-hydroxybutanoyl)-1H-indole-5-carbonitrile

Cat. No.: B15294186
M. Wt: 228.25 g/mol
InChI Key: COUOYQOKDASMMA-UHFFFAOYSA-N
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Description

3-(4-hydroxybutanoyl)-1H-indole-5-carbonitrile is an organic compound that features an indole core substituted with a hydroxybutanoyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxybutanoyl)-1H-indole-5-carbonitrile typically involves multi-step organic reactions. One common approach is to start with an indole derivative, which undergoes acylation with 4-hydroxybutanoyl chloride in the presence of a base such as pyridine. The reaction conditions often require a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxybutanoyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The indole ring can participate in electrophilic substitution reactions, where the hydroxybutanoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: 3-(4-oxobutanoyl)-1H-indole-5-carbonitrile.

    Reduction: 3-(4-aminobutanoyl)-1H-indole-5-carbonitrile.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-hydroxybutanoyl)-1H-indole-5-carbonitrile is used as a building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in various biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-hydroxybutanoyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites, inhibiting their activity. The hydroxybutanoyl group can form hydrogen bonds with amino acid residues, while the indole ring can participate in π-π interactions, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxybutan-2-one: Shares the hydroxybutanoyl group but lacks the indole and carbonitrile functionalities.

    3-hydroxy-4-pyranone: Contains a similar hydroxy group but has a different core structure.

Uniqueness

3-(4-hydroxybutanoyl)-1H-indole-5-carbonitrile is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications. Its indole core is particularly significant in medicinal chemistry, as indole derivatives are known for their biological activity.

This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

3-(4-hydroxybutanoyl)-1H-indole-5-carbonitrile

InChI

InChI=1S/C13H12N2O2/c14-7-9-3-4-12-10(6-9)11(8-15-12)13(17)2-1-5-16/h3-4,6,8,15-16H,1-2,5H2

InChI Key

COUOYQOKDASMMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)C(=O)CCCO

Origin of Product

United States

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